
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” is a chemical compound with the following properties:
- Molecular Formula : C<sub>14</sub>H<sub>19</sub>F<sub>2</sub>NO<sub>4</sub>S
- Average Mass : 335.367 Da
- Monoisotopic Mass : 335.100281 Da
- ChemSpider ID : 32693288
Synthesis Analysis
- The synthesis of this compound involves specific reactions and steps. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized using appropriate reagents and conditions.
Molecular Structure Analysis
- The molecular structure of “2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” consists of a benzene ring with two fluorine atoms (at positions 2 and 6), a hydroxyl group, and a tetrahydro-2H-pyran-4-yl substituent.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including hydrolysis, substitution, and other transformations. Specific reactions would depend on the reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts at approximately 157-161 °C (literature value).
- Solubility : It is likely soluble in organic solvents.
- Other Properties : Additional physical and chemical properties would require experimental data or further literature review.
科学的研究の応用
Overview of Recent Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its derivatives, which share structural motifs with the compound , are notable for their wide range of applications in biology, including genetics, pharmacology, and microbiology. These compounds serve as precursors in pharmaceuticals, demonstrating diverse biological properties (Jules Yoda, 2020).
Fascinating Variability in Chemistry and Properties
2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds exhibit significant chemical versatility, which is crucial for developing spectroscopic, magnetic, biological, and electrochemical applications. This highlights the importance of structural diversity in chemical compounds for expanding their applications (M. Boča, R. Jameson, W. Linert, 2011).
Citrus Flavonoids: Chemistry and Benefits in Health and Diseases
Flavonoids, including compounds structurally related to the query compound, exhibit a wide range of biological and pharmacological activities. Their structure-function relationships underpin their use in treating diseases like diabetes, cancer, and cardiovascular diseases, emphasizing the potential therapeutic applications of complex organic compounds (O. Ahmed et al., 2020).
Chromones as Radical Scavengers
Chromones and their derivatives, sharing core structural features with the query compound, are recognized for their antioxidant properties. These compounds neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment and disease progression (Preeti Yadav et al., 2014).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which may share some fluorination aspects with the compound , underscores the importance of understanding and managing the environmental impact of synthetic compounds. This research focuses on the biodegradation pathways and the transformation of these compounds in environmental settings (Jinxia Liu, Sandra Mejia Avendaño, 2013).
Safety And Hazards
- The compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2). Proper personal protective equipment should be used when handling it.
将来の方向性
- Research on this compound could explore its potential applications, such as drug development or other industrial uses.
特性
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMDDZNYMEJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)

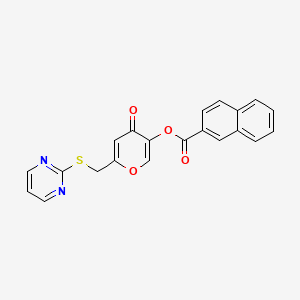
![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)



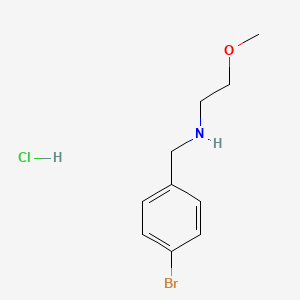
![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)
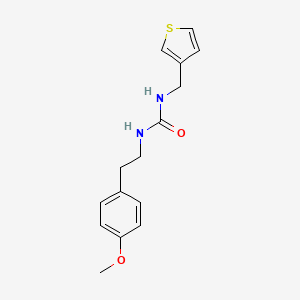
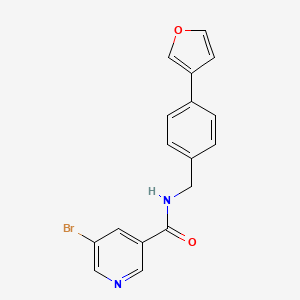
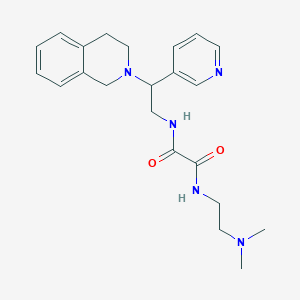
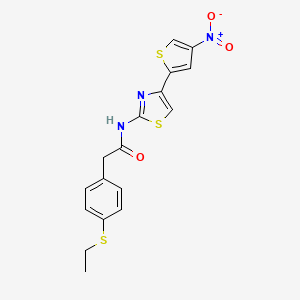
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)